Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

描述

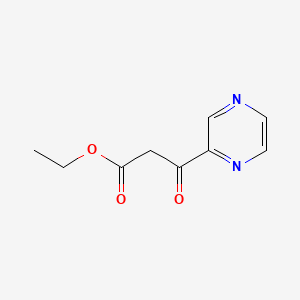

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDMDPBJKVMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211185 | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62124-77-0 | |

| Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-oxopyrazinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 2 Pyrazinyl 3 Oxopropanoate and Analogous Structures

Direct Synthetic Routes to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Direct synthesis of this compound predominantly relies on classical organic reactions, including condensation and esterification/acylation strategies.

Condensation Reactions Involving Pyrazine (B50134) Precursors

The Claisen condensation stands as a cornerstone reaction for the formation of β-keto esters. researchgate.netlibretexts.orglibretexts.org This reaction involves the condensation between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. researchgate.net

A primary and efficient method for the synthesis of this compound is the Claisen condensation of 1-(2-pyrazinyl)-1-ethanone with diethyl oxalate (B1200264). libretexts.orglibretexts.org In this reaction, a strong base is utilized to deprotonate the α-carbon of 1-(2-pyrazinyl)-1-ethanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired this compound.

An analogous procedure for a pyridine (B92270) derivative, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, was successfully synthesized by refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate. researchgate.net This suggests that similar conditions, substituting the pyridine precursors with their pyrazine counterparts, would be effective.

General Reaction Scheme:

The efficiency and yield of the Claisen condensation are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, and temperature. nih.gov

Base Selection: The strength of the base is critical for the initial deprotonation of the ketone. Common bases used in Claisen condensations include sodium ethoxide, sodium hydride (NaH), and lithium diisopropylamide (LDA). For the synthesis of β-keto esters from ketones, stronger bases like LiHMDS have been shown to be effective, while weaker bases can lead to incomplete reactions and lower yields. nih.gov

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are often favored as they can help to solvate the intermediates. In a study on the synthesis of β-keto esters, toluene (B28343) was found to be a suitable solvent. researchgate.net

Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics and minimizing side reactions. The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the specific reactants and catalyst used. google.com

Table 1: General Optimization Parameters for Claisen-type Condensation

| Parameter | Variation | Expected Outcome on Yield |

| Base | Sodium Ethoxide, Sodium Hydride, LiHMDS | Stronger bases generally lead to higher yields by ensuring complete enolate formation. |

| Solvent | Toluene, Diethyl Ether, Tetrahydrofuran (THF) | Solvent polarity can affect the stability of intermediates and reaction rate. |

| Temperature | Room Temperature, Reflux | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Reactant Ratio | Equimolar, Excess of one reactant | Stoichiometry can be adjusted to drive the reaction towards the desired product. |

Further empirical studies would be necessary to determine the optimal conditions for maximizing the yield of this compound.

Esterification and Acylation Strategies

Alternative approaches to this compound involve the modification of pre-existing pyrazine derivatives through esterification or acylation.

One potential route is the esterification of 3-(2-pyrazinyl)-3-oxopropanoic acid. This would involve reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Another strategy could involve the acylation of a suitable pyrazine precursor. This might entail the reaction of a pyrazine enolate or a related nucleophilic pyrazine species with an appropriate acylating agent, such as ethyl chlorooxoacetate. The synthesis of β-keto esters from ketones and ethyl chloroformate has been demonstrated as a rapid and efficient method. nih.gov

General Approaches to Pyrazine β-Keto Esters

Broader synthetic strategies can also be applied to generate a variety of pyrazine β-keto esters, including the target compound and its analogs.

Dehydrogenative Coupling Reactions in Pyrazine Synthesis

Dehydrogenative coupling reactions have emerged as a powerful tool in modern organic synthesis for the formation of C-C bonds. acs.org These reactions typically involve the activation of two C-H bonds to form a new bond, often with the assistance of a metal catalyst. acs.orgnih.gov While not a direct route to β-keto esters in the examples found, the principles of dehydrogenative coupling are relevant to the broader synthesis of functionalized pyrazines.

For instance, acceptorless dehydrogenative coupling (ADC) has been utilized for the synthesis of substituted pyrazines from amino alcohols, catalyzed by cobalt or manganese pincer complexes. acs.orgrsc.org These methods are atom-economical and environmentally benign, generating hydrogen gas and water as the only byproducts. acs.org While these specific examples lead to the formation of the pyrazine ring itself, the underlying principle of C-H activation could potentially be adapted for the direct C-acylation of a pre-formed pyrazine ring with a suitable keto-ester precursor, although specific examples for this transformation are not prevalent in the current literature.

Cyclocondensation Reactions for Pyrazine Ring Formation

Cyclocondensation reactions are a classical and direct route for the synthesis of the pyrazine nucleus. tandfonline.com These methods typically involve the reaction between two components that together provide the necessary carbon and nitrogen atoms to form the six-membered aromatic ring. The most common strategies involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine or the self-condensation of two α-amino ketone molecules. nih.govresearchgate.net The reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. tandfonline.comresearchgate.net While effective, some classical methods require harsh reaction conditions or tedious work-up procedures. tandfonline.com

The formation of pyrazines from α-amino carbonyl compounds is a well-established synthetic pathway. researchgate.net The Gutknecht synthesis, a notable example, involves the self-cyclization of two α-amino ketone molecules to form a dihydropyrazine, which is subsequently oxidized to the corresponding pyrazine. researchgate.net The α-amino ketone intermediates themselves are crucial for this process and can be generated through various means. researchgate.net

Another significant route is the reaction of α-diketones with a source of ammonia (B1221849). researchgate.net Research has also demonstrated that α-amino alcohols can be used as precursors. In a process catalyzed by manganese pincer complexes, β-amino alcohols undergo dehydrogenative self-coupling to form 2,5-disubstituted pyrazine derivatives. nih.gov This reaction proceeds through the initial oxidation of the alcohol to a ketone, forming an α-amino ketone intermediate which then dimerizes and aromatizes, releasing water and hydrogen gas as the only byproducts. nih.gov

Table 1: Synthesis of 2,5-Disubstituted Pyrazines from β-Amino Alcohols

This table summarizes the synthesis of various pyrazine derivatives through the dehydrogenative coupling of β-amino alcohols catalyzed by a manganese pincer complex, highlighting the yield for each product.

| Substrate (β-Amino Alcohol) | Product (Pyrazine) | Yield (%) | Reference |

|---|---|---|---|

| 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 85 | nih.gov |

| 2-Amino-1-(p-tolyl)ethan-1-ol | 2,5-Di-p-tolylpyrazine | 80 | nih.gov |

| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 | nih.gov |

| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | nih.gov |

| 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | nih.gov |

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a standard and versatile protocol for preparing a wide array of pyrazine and quinoxaline (B1680401) (benzopyrazine) derivatives. tandfonline.comnih.gov This reaction is generally acknowledged to occur in protic organic solvents and forms the aromatic pyrazine ring directly through a cyclocondensation-oxidation sequence. nih.gov The versatility of this method allows for the synthesis of structurally diverse pyrazines by varying the substituents on both the diamine and dicarbonyl precursors. researchgate.net

For instance, the synthesis of quinoxalines is efficiently achieved by the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds, a method that has seen numerous improvements over the years. nih.gov Similarly, pyrazines are synthesized industrially through the condensation of ethylenediamine (B42938) with vicinal diols, which are oxidized to the necessary dicarbonyl species in situ. nih.gov Research has shown that this condensation can be performed under green chemistry principles, for example, using a strong base like potassium tert-butoxide at room temperature in a one-pot reaction. researchgate.net

Chemo-Enzymatic Synthesis of Pyrazines

Chemo-enzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the efficiency of chemical reactions. For pyrazine synthesis, enzymes offer a mild and selective alternative to traditional chemical methods for producing key intermediates. nih.govscispace.com

Amine transaminases (ATAs) are highly valuable biocatalysts that convert ketones and aldehydes into their corresponding primary amines. nih.govscispace.com This capability has been harnessed for the synthesis of pyrazines. nih.govmanchester.ac.uk In this approach, an α-diketone is treated with a transaminase, such as ATA-113, in the presence of an amine donor like isopropylamine. nih.govmanchester.ac.uk The enzyme selectively catalyzes the amination of one of the ketone groups, generating an α-amino ketone intermediate in situ. nih.gov This intermediate then undergoes spontaneous oxidative dimerization to yield the substituted pyrazine. nih.govscispace.com This method is advantageous as the pyrazine products can often be extracted directly from the aqueous phase in pure form, without significant byproducts. nih.gov

A key challenge in the chemo-enzymatic synthesis starting from α-diketones is controlling the reaction pathway to favor either pyrazine or pyrrole (B145914) formation. nih.gov When a β-keto ester is present along with the α-diketone, the enzymatically generated α-amino ketone can participate in a Knorr pyrrole synthesis instead of dimerizing to a pyrazine. nih.govmanchester.ac.uk The prevention of the undesired pyrazine formation is crucial for achieving a high yield of the pyrrole product. manchester.ac.uk

Research has shown that the reaction outcome can be effectively controlled by modifying the pH of the reaction medium. nih.govscispace.com Decreasing the pH favors the formation of the pyrrole. nih.gov For the reaction between an aryl α-diketone and a β-keto ester, adjusting the pH from neutral conditions to pH 5 shifted the product ratio from 81:19 (pyrrole:pyrazine) to 99:1, demonstrating excellent control over the selectivity of the biocatalytic process. nih.gov

Table 2: Effect of pH on Pyrrole vs. Pyrazine Formation

This table illustrates how adjusting the pH of the reaction medium influences the product distribution between pyrrole and pyrazine in a chemo-enzymatic synthesis involving an α-diketone, a β-keto ester, and a transaminase.

| pH | Pyrrole:Pyrazine Ratio | Reference |

|---|---|---|

| 5.0 | 99:1 | nih.gov |

| 6.0 | 95:5 | nih.gov |

| 7.5 | 81:19 | nih.gov |

Green Chemistry Approaches to Pyrazine Derivatives

In line with the principles of green chemistry, recent research has focused on developing environmentally benign, cost-effective, and efficient methods for synthesizing pyrazine derivatives. tandfonline.comresearchgate.nettandfonline.com These approaches aim to minimize the use of hazardous reagents, reduce waste, and simplify reaction procedures. researchgate.netnih.gov

One notable green method involves the one-pot condensation of a 1,2-diamine and a 1,2-dicarbonyl in the presence of a catalytic amount of a strong base (potassium tert-butoxide) at room temperature. researchgate.net This process is simple, cost-effective, and avoids harsh conditions and complex work-ups associated with some classical syntheses. tandfonline.comresearchgate.net Another approach utilizes enzymes, such as lipases, for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This biocatalytic method simplifies the reaction steps and minimizes the use of hazardous reagents like thionyl chloride, which is common in traditional routes. nih.gov Furthermore, the use of manganese-based catalysts for the dehydrogenative coupling of β-amino alcohols represents a green alternative, as it produces water and hydrogen gas as the only byproducts. nih.gov The biosynthesis of pyrazines using microorganisms like Bacillus subtilis is also considered an environmentally friendly production method compared to chemical synthesis. mdpi.com

Chemical Reactivity and Transformation of Ethyl 3 2 Pyrazinyl 3 Oxopropanoate

Reactions at the Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other functional groups, such as different esters, carboxylic acids, or amides.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, the synthesis of ethyl 3-(2-pyrazinyl)-3-oxopropanoate can be achieved through the transesterification of the corresponding methyl ester, mthis compound, by reacting it with ethanol (B145695) in the presence of an acid catalyst. vulcanchem.com The reaction is reversible and often requires an excess of the new alcohol to drive the equilibrium toward the desired product. mdpi.com

General conditions for transesterification involve heating the substrate with the desired alcohol and a catalyst. mdpi.com The choice of catalyst and reaction temperature can influence the reaction rate and yield. mdpi.com

Table 1: General Conditions for Transesterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | This compound, Alcohol (R-OH) | To exchange the ethyl group with a new alkyl group (R). |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | To increase the rate of reaction. mdpi.com |

| Temperature | Typically elevated (e.g., 35-90 °C) | To increase reaction kinetics. mdpi.com |

| Stoichiometry | Excess of the reacting alcohol | To shift the equilibrium towards the product side. mdpi.com |

The ester group can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. This process yields the carboxylate salt as an intermediate, which is then protonated to form the final carboxylic acid product, 3-oxo-3-(pyrazin-2-yl)propanoic acid. This acid is the hydrolyzed form of the parent compound and a key precursor in various synthetic pathways.

The ester moiety of this compound readily undergoes amidation when treated with primary or secondary amines. vulcanchem.com This nucleophilic acyl substitution reaction displaces the ethoxy group (-OEt) with an amino group, forming a new amide bond. This reaction is fundamental for synthesizing a wide range of N-substituted pyrazinamide (B1679903) derivatives, which are of significant interest in medicinal chemistry. nih.govmdpi.com The reaction can be carried out by heating the ester with the desired amine, sometimes in a solvent like pyridine (B92270). vulcanchem.com The synthesis of various pyrazinamide derivatives often involves amidation as a key step, highlighting the utility of this transformation. nih.govresearchgate.netsemanticscholar.org

Table 2: Examples of Amidation for Pyrazinamide Derivative Synthesis

| Amine Reactant | Product Type | Significance |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Primary Amide (3-oxo-3-(pyrazin-2-yl)propanamide) | Basic building block for further modification. |

| Benzylamines | N-benzyl-3-oxo-3-(pyrazin-2-yl)propanamides | A class of derivatives explored for biological activity. researchgate.netsemanticscholar.org |

| Amino Acid Esters | Peptidyl-pyrazinamide derivatives | Creates hybrid molecules combining pyrazine (B50134) and amino acid scaffolds. nih.gov |

Reactions at the Ketone Moiety

The ketone and the adjacent active methylene (B1212753) group form a β-dicarbonyl system, which is a key site for carbon-carbon bond formation and the construction of new ring systems.

The active methylene group (the -CH₂- between the ketone and ester carbonyls) is acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This allows for deprotonation by a base to form a stable enolate ion. This nucleophilic enolate can then participate in various condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. In this reaction, the enolate of this compound would attack the carbonyl carbon of an aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is a classic method for forming new carbon-carbon double bonds.

The β-ketoester functionality is an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings. ethernet.edu.et A particularly important transformation is the reaction with hydrazine (B178648) or its derivatives to form pyrazolones. This condensation reaction, known as the Knorr pyrazole (B372694) synthesis, involves the initial reaction of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol and water.

This reaction is widely used for the synthesis of pyrazolone (B3327878) and pyranopyrazole derivatives from analogous β-ketoesters like ethyl acetoacetate. nih.govresearchgate.net By reacting this compound with hydrazine hydrate, one would expect the formation of 5-(pyrazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one. The use of substituted hydrazines (e.g., phenylhydrazine) would lead to N-substituted pyrazolone products. researchgate.net

Table 3: General Scheme for Pyrazolone Formation

| Reactant 1 | Reactant 2 | Product | Ring System Formed |

|---|---|---|---|

| This compound | Hydrazine Hydrate (H₂NNH₂) | 5-(Pyrazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone |

Reactions Involving the Pyrazine Ring

Derivatization of the Pyrazine Core

The derivatization of the pyrazine nucleus within this compound is crucial for modulating its physicochemical and biological properties. However, detailed studies focusing specifically on the substitution and functionalization of this particular compound are not extensively documented in the reviewed literature. The inherent electron deficiency of the pyrazine ring generally makes it less susceptible to electrophilic substitution compared to benzene (B151609). researchgate.net Nevertheless, general strategies for pyrazine functionalization can provide insights into potential transformations.

Direct electrophilic substitution on the pyrazine ring is challenging due to its electron-deficient character. researchgate.net Functionalization often requires alternative strategies such as metal-catalyzed cross-coupling reactions or the use of pre-functionalized pyrazine precursors. For instance, halogenated pyrazines can undergo various coupling reactions to introduce new substituents. While specific examples for this compound are scarce, related pyrazine systems have been successfully subjected to reactions like the Suzuki or Stille couplings to introduce aryl or other carbon-based groups.

The introduction of diverse functional groups onto the pyrazine core is a key strategy for creating new derivatives. researchgate.net For pyrazines in general, functional groups such as amines, halogens, and alkyl groups have been introduced to modify their properties. researchgate.netresearchgate.net For example, amination of chloropyrazines is a common method to introduce amino functionalities. nih.gov The presence of the keto-ester side chain in this compound may influence the reactivity and regioselectivity of such functionalization reactions, a subject that warrants further specific investigation.

Dearomative Diborylation of Pyrazines

Dearomative diborylation of pyrazines represents a powerful method for the synthesis of 1,4-dihydropyrazine (B12976148) derivatives, which are valuable building blocks in medicinal chemistry. rsc.orgmdpi.com This transformation involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across the pyrazine ring, breaking its aromaticity.

The mechanism of dearomative diborylation of pyrazines has been a subject of detailed investigation, revealing a fascinating dichotomy between radical and non-radical pathways, often dependent on the substitution pattern of the pyrazine substrate. rsc.orgrsc.org

Non-Radical Pathway: For unsubstituted pyrazine, theoretical calculations and experimental studies have shown that the reaction with B₂pin₂ proceeds through a non-radical mechanism. rsc.orgrsc.orgrsc.org This pathway is characterized by two sequential rsc.orgrsc.org-σ-rearrangement-type processes. rsc.orgrsc.org The reaction is believed to be initiated by the coordination of a nitrogen atom of the pyrazine to a boron atom of B₂pin₂. rsc.org However, an alternative and more favorable non-radical pathway involves the cooperative activation of the B-B bond by two pyrazine molecules. rsc.org

Radical Pathway: In contrast, for sterically hindered pyrazines, such as 2,3-dimethylpyrazine (B1216465), the non-radical pathway is energetically unfavorable. rsc.orgrsc.orgrsc.org Instead, in the presence of a catalyst like 2,6-dichloro-4,4′-bipyridine, the reaction proceeds via a radical mechanism. rsc.orgrsc.org This pathway involves the homolytic cleavage of the B-B bond to generate a boryl radical. This radical then adds to the pyrazine ring in a sequential manner. rsc.org Kinetic studies and control experiments have provided strong evidence for this 4,4′-bipyridine-mediated radical pathway. rsc.org

The choice between these two mechanistic manifolds is therefore highly dependent on the steric environment of the pyrazine substrate. rsc.org These mechanistic insights are crucial for the rational design of catalysts and for expanding the scope of dearomatization reactions of N-heteroarenes. rsc.org

Table 1: Mechanistic Pathways in Dearomative Diborylation of Pyrazines

| Pyrazine Substrate | Reaction Conditions | Proposed Mechanism | Key Intermediates/Steps | Reference |

| Unsubstituted Pyrazine | B₂pin₂ | Non-radical | Two successive rsc.orgrsc.org-σ-rearrangements | rsc.orgrsc.org |

| Sterically Hindered Pyrazine (e.g., 2,3-dimethylpyrazine) | B₂pin₂, 2,6-dichloro-4,4′-bipyridine (catalyst) | Radical | B-B homolytic cleavage, boryl radical addition | rsc.orgrsc.org |

Applications in Advanced Organic Synthesis and Material Science

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate as a Building Block

The reactivity of this compound is characterized by the electrophilic nature of its two carbonyl groups and the nucleophilicity of the central α-carbon, a feature typical of β-keto esters. researchgate.netresearchgate.netbohrium.com This arrangement makes it an ideal precursor for a multitude of condensation and cyclization reactions. Furthermore, the pyrazine (B50134) ring itself can participate in or influence reactions, acting as a directing group or a site for further functionalization. tandfonline.commdpi.comorganic-chemistry.org This combination of a reactive functional group array and a key heteroaromatic system makes the compound a powerful tool for synthetic chemists. researchgate.netrsc.org

The β-keto ester functionality is a classic and reliable starting point for the synthesis of five- and six-membered heterocyclic rings. By reacting with various binucleophilic reagents, this compound can be readily converted into a range of pyrazine-substituted heterocycles. A notable example involves its use in synthesizing various nitrogen-containing heterocycles, demonstrating its role as a versatile precursor. eurjchem.com

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from β-dicarbonyl compounds is a fundamental and widely used transformation in heterocyclic chemistry. In a typical Knorr-type synthesis, this compound can undergo cyclocondensation with hydrazine (B178648) or its derivatives. nih.govmdpi.com The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole ring, which bears both the pyrazinyl substituent from the starting material and a substituent pattern dictated by the specific hydrazine used. Pyrazole derivatives are of significant interest due to their wide range of biological activities. nih.gov

Triazoles: The construction of 1,2,3-triazole rings can be achieved through cycloaddition reactions involving the β-keto ester moiety. One established method involves the reaction of β-keto esters with organic azides. acs.org This transformation can proceed via different pathways depending on the substitution pattern of the ketoester, potentially yielding 5-hydroxy-1,2,3-triazoles. acs.org These reactions highlight the utility of β-keto esters as synthons for creating triazole rings, which are crucial scaffolds in medicinal chemistry and materials science. nih.govmdpi.com The resulting pyrazinyl-substituted triazoles are hybrid structures that combine the features of both heterocycles.

Table 1: Synthesis of Pyrazole and Triazole Derivatives

| Target Heterocycle | General Reaction Type | Key Reagents | Potential Product Skeleton |

|---|---|---|---|

| Pyrazole | Knorr Cyclocondensation | Hydrazine Hydrate | Pyrazinyl-substituted pyrazole |

| 1,2,3-Triazole | Cycloaddition | Organic Azides | Pyrazinyl-substituted 5-hydroxy-1,2,3-triazole |

Pyridinones: The Guareschi-Thorpe condensation provides a classic route to 2-pyridone derivatives. drugfuture.comnih.gov This multicomponent reaction involves the condensation of a β-keto ester, such as this compound, with a cyanoacetamide or related active methylene (B1212753) compound in the presence of a base like ammonia (B1221849) or an amine. rsc.orgdntb.gov.ua The reaction assembles the pyridone ring, incorporating the pyrazinyl group at a key position. This method is valued for its efficiency in constructing highly functionalized pyridine (B92270) systems. rsc.org

Pyrimidinones: The Biginelli reaction is a powerful one-pot, three-component synthesis for producing 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org In this acid-catalyzed reaction, this compound would serve as the β-keto ester component, reacting with an aldehyde and urea (B33335) (or thiourea). illinois.edu This protocol allows for the rapid assembly of the dihydropyrimidinone core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including as calcium channel blockers. wikipedia.orgnih.gov The use of a pyrazine-containing aldehyde or the pyrazinyl β-keto ester itself introduces the pyrazine moiety into the final structure, creating novel derivatives for pharmacological screening. nih.govnih.gov

Table 2: Synthesis of Pyridinone and Pyrimidinone Derivatives

| Target Heterocycle | Named Reaction | Key Reagents | Potential Product Skeleton |

|---|---|---|---|

| Pyridinone | Guareschi-Thorpe Condensation | Cyanoacetamide, Ammonia | Pyrazinyl-substituted 2-pyridone |

| Pyrimidinone | Biginelli Reaction | Aldehyde, Urea/Thiourea | Pyrazinyl-substituted dihydropyrimidinone |

Imidazopyrazines: The imidazo[1,2-a]pyrazine (B1224502) scaffold is a core component of many biologically active molecules. nih.govmdpi.com A common synthetic route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. While not a direct reaction of this compound, it can serve as a precursor to the required α-haloketone through α-halogenation. More advanced, modern methods utilize multicomponent reactions; for instance, an iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide can efficiently generate the imidazo[1,2-a]pyrazine core. nih.gov Fused triazolopyrazines can also be synthesized from pyrazine precursors, such as by cyclizing a hydrazine-substituted pyrazine. frontiersin.orgmdpi.com

Pyrrolopyrazines: Pyrrolopyrazines are another class of fused heterocycles with significant biological activities, including antibacterial and kinase inhibitory effects. researchgate.net The synthesis of these systems often involves multi-step sequences where a pyrazine-containing building block is elaborated. researchgate.netresearchgate.net For example, a pyrazine-linked precursor can be cyclized to form the pyrrolo[1,2-a]pyrazine (B1600676) ring system. researchgate.net While a direct conversion from this compound is not typical, its pyrazine ring serves as the foundational element upon which the pyrrole (B145914) ring can be constructed in subsequent synthetic steps.

The structural features of this compound make it an exemplary building block for creating advanced organic molecules. rsc.orgresearchgate.net The β-keto ester group is not only a handle for heterocycle synthesis but also for a variety of carbon-carbon bond-forming reactions. researchgate.netnih.govacs.org For example, the active methylene group can be readily alkylated or acylated, while the ketone can undergo reactions such as aldol (B89426) condensations or reductions. Palladium-catalyzed reactions of allylic β-keto esters, for instance, can lead to α-allyl ketones or α,β-unsaturated ketones after decarboxylation. nih.gov

The pyrazine ring itself imparts important electronic properties and potential for biological interactions. mdpi.com Pyrazine derivatives are found in numerous pharmaceuticals and natural products. mdpi.commdpi.com By using this compound, chemists can introduce this valuable pharmacophore at the outset of a synthetic sequence, building molecular complexity around it to develop novel compounds for drug discovery and materials science. tandfonline.com

Synthesis of Complex Heterocyclic Structures

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound possesses several key features that make it a candidate for use as a tecton, or building block, in supramolecular self-assembly.

The molecule contains multiple hydrogen bond acceptors: the two nitrogen atoms of the pyrazine ring and the two carbonyl oxygen atoms of the β-keto ester group. These sites can engage in specific hydrogen bonding interactions with complementary donor molecules, directing the formation of ordered, multi-component assemblies. The planar, aromatic pyrazine ring can also participate in π-π stacking interactions, another crucial non-covalent force that drives the self-assembly of aromatic molecules into ordered structures. The combination of directional hydrogen bonding and stacking interactions allows for the design of complex supramolecular architectures. Pyrazine and pyrazole-based ligands are known to be highly versatile synthons in coordination-driven self-assembly and the formation of diverse supramolecular materials. rsc.orgrsc.org

Design of Pyrazine-Based Supramolecular Assemblies

The inherent properties of the pyrazine ring, such as its planar structure and defined geometry, make it an excellent candidate for constructing complex, self-assembling supramolecular structures. Researchers have designed and synthesized various pyrazine derivatives that form fluorescent supramolecular assemblies in mixed aqueous media. researchgate.net These assemblies often arise from a combination of aggregation-induced emission (AIEE) and intramolecular charge transfer (ICT) characteristics. researchgate.net

For instance, donor-acceptor systems using a pyrazine scaffold as the acceptor and moieties like terpyridine as the donor have been synthesized. researchgate.net These molecules are designed to be structurally rigid with specific, pre-defined bite angles, enabling them to act as "donor tectons" in coordination-driven self-assembly. rsc.org Through this method, complex and highly ordered structures, such as nanoscalar hexagonal ensembles, have been created and characterized using techniques like multinuclear NMR and mass spectrometry. rsc.org The formation of these nanoassemblies is critical for their function in various applications, including photoredox catalysis. researchgate.net

Applications in Photoredox Catalysis

Pyrazine-based supramolecular assemblies have emerged as efficient, metal-free photoredox catalytic systems. researchgate.net Derivatives designed with donor-acceptor characteristics can form nanoassemblies that exhibit strong absorption in the visible light spectrum, low HOMO-LUMO gaps, and high photostability. researchgate.net These properties are crucial for a photoredox catalyst, which functions by absorbing light to generate reactive oxygen species (ROS) or to facilitate electron transfer processes. researchgate.netbohrium.com

Research has demonstrated that supramolecular nanoassemblies of specific pyrazine derivatives show an excellent capacity to generate ROS, such as superoxide (B77818) anion radicals (O₂•⁻), when irradiated with visible light. researchgate.netbohrium.com This ability allows them to act as potent photocatalysts for a variety of organic transformations under mild conditions. Key applications include:

Oxidative amidation of aromatic aldehydes researchgate.net

Oxidative homocoupling of benzylamines researchgate.net

Hydroxylation of boronic acids researchgate.netbohrium.com

These reactions can often be carried out in aqueous media, under an aerial environment, and using natural sunlight as the energy source, presenting a green and economical approach to chemical synthesis. researchgate.net Mechanistic studies confirm that the in-situ generation of ROS by the light-irradiated pyrazine assemblies is responsible for driving these transformations. researchgate.net

Role as Supramolecular Hosts for Nanoparticle Immobilization

The ability of pyrazine-based structures to coordinate with metal ions makes them suitable as supramolecular hosts for creating and stabilizing metallic nanoparticles. While direct studies on this compound for this purpose are specific, research on analogous nitrogen-containing heterocyclic systems, such as phenazine, provides a strong precedent.

Phenazine-based supramolecular assemblies have been shown to have a strong affinity for palladium (Pd²⁺) ions, leading to the in-situ generation of stable palladium nanoparticles (NPs) within the supramolecular matrix (PPA@Pd NPs). researchgate.netbohrium.com These assemblies act as hosts that not only immobilize the nanoparticles but also direct their catalytic activity. researchgate.netbohrium.com For example, in Suzuki cross-coupling reactions, the electron-rich assemblies can facilitate the oxidative addition step via photoinduced electron transfer and bring reactants into close proximity to the catalytic nanoparticle surface. researchgate.netbohrium.com This host-guest system demonstrates "smart" control over reaction selectivity, favoring the desired cross-coupling product over other potential side reactions. researchgate.netbohrium.com Given the structural and electronic similarities between pyrazine and phenazine, pyrazine-based assemblies are promising candidates for developing similar advanced catalytic systems where nanoparticles are immobilized and their activity is precisely modulated.

Material Science Applications

Organic Solar Cells and Electron-Deficient Building Blocks

In the field of organic photovoltaics (OPVs), or organic solar cells, there is a continuous search for novel materials that can improve power conversion efficiencies (PCEs) and offer low-cost synthesis. acs.org The performance of these devices relies heavily on the properties of the donor and acceptor materials in the active layer. Pyrazine-containing molecules, including derivatives of this compound, are valuable as electron-deficient building blocks for creating these materials. acs.orgnih.gov

| Device Parameters for a High-Efficiency Organic Solar Cell | |

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 15.3% |

| Polymer Donor | PFBCPZ |

| Building Block | Carboxylate Substituted Pyrazine |

| Data sourced from research on pyrazine-based polymer donors for organic solar cells. acs.org |

Pyrazine-Flanked Diketopyrrolopyrrole (DPP) Derivatives

Diketopyrrolopyrrole (DPP) based polymers are a major class of materials in organic electronics. A significant advancement in this area has been the development of pyrazine-flanked DPP (PzDPP) derivatives. rsc.orgbohrium.com This novel building block was created to produce high-performance n-type conjugated polymers, which are essential for creating efficient organic thermoelectric devices and complementary logic circuits. researchgate.netrsc.orgbohrium.com N-doped conjugated polymers have historically suffered from low electrical conductivities and power factors. nih.gov

The incorporation of the electron-deficient pyrazine rings flanking the DPP core results in a polymer with a very deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, the deepest reported for any DPP derivative. rsc.orgbohrium.comnih.gov This low LUMO level is crucial for efficient n-doping. A copolymer synthesized from this block, P(PzDPP-CT2), exhibits strong intermolecular interactions, leading to a compact π-π stacking distance of 3.38 Å. bohrium.comnih.gov When n-doped, this polymer demonstrates significantly enhanced electronic properties.

| Thermoelectric Performance of P(PzDPP-CT2) | |

| Property | Value |

| n-type Electrical Conductivity | up to 8.4 S cm⁻¹ |

| Power Factor | up to 57.3 μW m⁻¹ K⁻² |

| These values represent a significant improvement over previously reported n-doped DPP-based polymers. rsc.orgbohrium.comnih.gov |

These results underscore that PzDPP is a highly promising building block for next-generation n-type organic electronic materials. rsc.orgbohrium.comnih.gov The success of this molecular engineering strategy highlights how foundational compounds with pyrazine units are pivotal in the rational design of materials with superior performance. bohrium.com

Structure Activity Relationship Sar and Mechanistic Studies on Pyrazine Derivatives

General Principles of SAR for Pyrazine-Containing Compounds

The biological activity of pyrazine (B50134) derivatives can be significantly modulated by altering the substituents on the pyrazine core. nih.gov The introduction of different functional groups affects properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's interaction with its biological target.

Research has shown that lipophilicity plays a key role in the activity of certain pyrazine amides. For instance, in a series of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides, the compound with the highest lipophilicity (log P = 6.85), the 3,5-bis-trifluoromethylphenyl amide, exhibited the greatest antituberculotic activity against Mycobacterium tuberculosis, with 72% inhibition. nih.gov This suggests that increased lipophilicity can enhance cell membrane penetration. However, the relationship is not always linear; for photosynthesis-inhibiting activity in the same series of compounds, a quasi-parabolic dependence on lipophilicity was observed, indicating that an optimal lipophilicity value exists for maximal activity. nih.gov

The position of substituents is also critical. In studies of substituted amides of pyrazine-2-carboxylic acids, it was noted that a methyl group in the ortho position of an attached phenyl ring was generally disadvantageous for photosynthesis-inhibiting activity compared to other isomers with similar lipophilicity. nih.gov This highlights the importance of steric factors in the binding interaction with the target protein.

The following table summarizes the inhibitory activities of various substituted pyrazine derivatives against different biological targets.

| Compound | Substituents | Target | Activity (IC₅₀/MIC in µM or % Inhibition) | Reference |

|---|---|---|---|---|

| Compound 2o | 5-tert-butyl-6-chloro-pyrazine-2-carbonyl, 3,5-bis(trifluoromethyl)phenyl amide | Mycobacterium tuberculosis | 72% Inhibition | nih.gov |

| Compound 2m | 5-tert-butyl-6-chloro-pyrazine-2-carbonyl, 4-heptyloxyphenyl amide | Spinach Chloroplasts (Photosynthesis) | 0.026 mmol·dm⁻³ | nih.gov |

| Compound 46 | Chalcone-Pyrazine Hybrid | MCF-7 (Breast Cancer Cell Line) | 9.1 µM | mdpi.com |

| Compound 270 | Betulinic Acid-Pyrazine Hybrid | BEL-7402 (Hepatocellular Carcinoma) | 4.19 µM | mdpi.com |

| Compound 274 | Betulinic Acid-Ligustrazine Hybrid | HT-29 (Colon Cancer Cell Line) | 1.70 µM | mdpi.com |

| Compound 67 | Resveratrol-Pyrazine Hybrid | MCF-7 (Breast Cancer Cell Line) | 70.9 µM | mdpi.com |

The three-dimensional structure and conformational flexibility of pyrazine derivatives are critical determinants of their interaction with biological macromolecules. nih.gov The pyrazine ring itself is planar, but the rotational freedom of its substituents allows the molecule to adopt specific conformations required for binding to a protein's active site or allosteric pocket.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond to one of the pyrazine nitrogen atoms, which acts as a hydrogen bond acceptor. nih.gov Weak hydrogen bonds involving pyrazine C-H groups as donors, π-stacking interactions, and coordination with metal ions are also frequently observed. nih.gov For a molecule like Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the keto and ester groups can all act as hydrogen bond acceptors, while the ester and keto-enol tautomer could provide hydrogen bond donors, enabling a complex network of interactions within a binding site.

In some molecular designs, the pyrazine moiety is used as a "conformational lock." In the development of semiconducting polymers for thin-film transistors, incorporating a pyrazine unit next to a thiophene (B33073) unit was shown to improve the planarity of the polymer backbone through noncovalent N···S interactions. rsc.org This conformational locking effect enhances intermolecular π-π stacking and improves charge transport. rsc.org While not directly related to biological activity, this demonstrates how the pyrazine ring can be used to control molecular conformation.

Conversely, restricting intramolecular rotation can be a key factor in function. Studies on aggregation-induced emission (AIE) in tetraphenylpyrazine showed that in solution, the free rotation of the phenyl rings provides a non-radiative pathway for energy dissipation, making the molecule non-emissive. aip.org In an aggregated state, the physical restriction of these rotations blocks this pathway, making the compound luminescent. aip.org This principle of restricted intramolecular rotation (RIR) is analogous to how a flexible ligand becomes more rigid upon binding to a protein, an entropically unfavorable process that must be compensated by favorable binding interactions. The conformational flexibility of the side chain in this compound would allow it to adapt to the topology of a binding site, while interactions with the protein would then restrict this flexibility.

Mechanistic Investigations of Pyrazine-Related Reactions

Understanding the reaction mechanisms involving pyrazine derivatives is essential for synthesizing novel compounds and for interpreting their metabolic pathways and modes of action. These investigations often employ a combination of computational and experimental techniques.

Density Functional Theory (DFT) has become a powerful tool for elucidating the structural and electronic properties of pyrazine derivatives. nih.govmostwiedzy.pl DFT calculations allow researchers to model molecular geometries, vibrational spectra, and electronic transitions, providing insights that complement experimental data. rsc.orgmdpi.com

DFT studies have been used to analyze the molecular surface electrostatic potential (MESP) of substituted amides of pyrazine-2-carboxylic acids to understand their cytotoxic activity. nih.gov By mapping the MESP, researchers can identify regions of positive and negative potential that are crucial for intermolecular interactions. A quantitative structure-activity relationship (QSAR) model developed from these calculations showed a strong correlation (R² = 0.922) between electrostatic properties and cytotoxicity, allowing for the prediction of activity for new compounds. nih.gov

In another study, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate novel charge-transfer complexes between pyrazine Schiff base derivatives and aromatic nitro compounds. rsc.org The calculations helped to confirm the 1:1 stoichiometry of the complexes and elucidated their optimized geometries, complexation energies, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the charge-transfer process. rsc.org For a molecule like this compound, DFT could be employed to study the reactivity of the carbonyl carbons, the acidity of the α-proton, and the electronic influence of the pyrazine ring on the side chain.

The table below summarizes various applications of DFT in the study of pyrazine derivatives.

| Study Focus | DFT Functional/Basis Set | Key Properties Calculated | Reference |

|---|---|---|---|

| Cytotoxicity of Pyrazine-2-carboxamides | B3LYP/6-31++G | Molecular Surface Electrostatic Potential (MESP), LUMO energy, QSAR models | nih.gov |

| Charge-Transfer Complexes | B3LYP/6-31G(d,p) | Optimized geometry, complexation energy, HOMO/LUMO, MEP | rsc.org |

| Spectra of Tetrapyrazinoporphyrazines | PBE0/def2-TZVP | Harmonic vibrations, electronic absorption spectra (TD-DFT), HOMO-LUMO gap | mdpi.com |

| Low-Energy Electron Interaction | B3LYP/6-31+G | Vertical electron affinities, potential energy curves for dissociation | mostwiedzy.pl |

| Reactive Properties of a Chloropyrazine | B3LYP/gen | Potential energy distribution, NBO analysis, Fukui functions, BDE | chemrxiv.org |

Experimental studies are crucial for validating theoretical models and providing definitive evidence for reaction mechanisms. Techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates are commonly used.

In general, pyrazines are stable to acids and alkalis. um.edu.my However, certain reagents can cleave the ring. For instance, hydriodic acid can reduce a pyrazine to a dihydropyrazine (B8608421) derivative, which is then susceptible to hydrolysis. um.edu.my This reactivity is fundamental to understanding the stability and potential metabolic fate of pyrazine-containing drugs.

A significant synthetic route to pyrazines involves the acceptorless dehydrogenative coupling (ADC) of amino alcohols, a process that is both atom-economical and environmentally benign. nih.govacs.org This reaction has been studied to understand the mechanism of forming the pyrazine ring, the core of compounds like this compound.

The mechanism, catalyzed by manganese pincer complexes, is proposed to proceed through several key steps. nih.gov

Initial Dehydrogenation: The catalyst first facilitates the dehydrogenation of a β-amino alcohol to form an aldehyde intermediate.

Self-Coupling and Condensation: This aldehyde then undergoes self-coupling with a second molecule of the amino alcohol. This process involves condensation and the elimination of two water molecules to form a 2,5-dihydropyrazine derivative.

Final Dehydrogenation: The 2,5-dihydropyrazine intermediate is not typically isolated as it rapidly undergoes a final, metal-catalyzed dehydrogenation step. This step eliminates a molecule of hydrogen gas (H₂) to yield the stable, aromatic pyrazine ring. nih.gov

Control experiments have supported this pathway. For example, the catalyst was shown to efficiently catalyze the dehydrogenation of benzyl (B1604629) alcohol, and the reaction of an alcohol with an amine produced the corresponding imine, confirming the catalyst's ability to facilitate the key dehydrogenation and condensation steps. nih.gov This mechanism provides a clear and efficient pathway for the synthesis of symmetrically 2,5-disubstituted pyrazines from readily available starting materials. nih.govacs.org

Experimental Mechanistic Elucidation

Dearomative Diborylation Mechanisms

The dearomative diborylation of pyrazine derivatives is a significant transformation in organic synthesis, providing access to valuable saturated N-heterocycles. Mechanistic studies, combining both experimental and computational approaches, have revealed that the reaction can proceed through different pathways depending on the substrate and reaction conditions. rsc.orgrawdatalibrary.net

Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms. For the diborylation of unsubstituted pyrazine with bis(pinacolato)diboron (B136004) (B₂pin₂), a non-radical mechanism is favored. rsc.org This pathway involves two sequential rawdatalibrary.netrawdatalibrary.net-σ-rearrangement steps. rsc.org However, this non-radical process becomes energetically unfavorable for pyrazines with steric hindrance, such as 2,3-dimethylpyrazine (B1216465). rsc.orgrawdatalibrary.net

In the case of sterically hindered pyrazines, or when a catalyst is introduced, the mechanism can shift. For instance, in the presence of 2,6-dichloro-4,4′-bipyridine as a catalyst, the diborylation of 2,3-dimethylpyrazine proceeds via a radical pathway. rsc.org This alternative mechanism is initiated by the homolytic cleavage of the B-B bond, leading to the formation of a boryl radical which then adds to the pyrazine ring. rsc.org Control experiments and kinetic studies have provided evidence supporting this proposed radical mechanism. rsc.org

Computational studies have also explored uncatalyzed pathways. One proposed mechanism involves the coordination of a nitrogen atom of the pyrazine to a boron atom of B₂pin₂, forming a four-coordinated boron intermediate. This is followed by an intramolecular nucleophilic attack of the Bpin group onto the C2 carbon of the pyrazine. rsc.org However, the calculated energy barrier for this step is very high (63.0 kcal/mol), suggesting this pathway is kinetically difficult under mild experimental conditions. rsc.org Another uncatalyzed pathway involving a rawdatalibrary.netrawdatalibrary.net-σ-rearrangement was also considered, but it too was found to have a high activation barrier (39.2 kcal/mol), making it unlikely. rsc.org

The table below summarizes the proposed mechanistic pathways for the dearomative diborylation of pyrazines.

| Pathway | Substrate Type | Key Features | Supporting Evidence |

| Non-Radical | Unsubstituted Pyrazine | Involves two successive rawdatalibrary.netrawdatalibrary.net-σ-rearrangement-type processes. | DFT Calculations rsc.org |

| Radical | Sterically Hindered Pyrazine (e.g., 2,3-dimethylpyrazine) | Mediated by a catalyst (e.g., 2,6-dichloro-4,4′-bipyridine); proceeds through B-B homolytic cleavage and boryl radical addition. | DFT Calculations, Control Experiments, Kinetic Studies rsc.org |

| Uncatalyzed Intramolecular Attack | General Pyrazine | Involves coordination of pyrazine to B₂pin₂ followed by nucleophilic attack. | DFT calculations show a very high energy barrier, making it kinetically unfavorable. rsc.org |

Pyrazine Formation Mechanisms

The formation of the pyrazine core is a fundamental process in the synthesis of a wide range of heterocyclic compounds. Pyrazines are often formed through condensation reactions, with the Maillard reaction being a classic example, particularly in food chemistry. nih.govnih.gov This reaction typically involves amino acids and sugars. nih.gov For instance, studies have shown that different amino acids can lead to different pyrazine derivatives; L-threonine can yield 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine, while L-serine can produce methylpyrazine and ethylpyrazine. mdpi.com

A common laboratory synthesis for compounds like this compound is the Claisen condensation. This specific synthesis involves the reaction between an oxalate (B1200264) ester, such as ethyl oxalyl chloride, and a methyl-substituted pyrazine, like 2-acetylpyrazine, under basic conditions. vulcanchem.com

Another general mechanism for pyrazine formation is the chemoenzymatic synthesis from L-threonine. This process can yield compounds like 3-ethyl-2,5-dimethylpyrazine (B149181) through the condensation of two molecules of aminoacetone and one molecule of acetaldehyde. nih.gov The aminoacetone itself is generated from L-threonine by the enzyme L-threonine 3-dehydrogenase. nih.gov

The table below outlines key mechanisms involved in the formation of the pyrazine ring.

| Formation Mechanism | Precursors/Reactants | Resulting Pyrazine Type | Key Conditions/Features |

| Maillard Reaction | Amino acids (e.g., lysine, arginine) and glucose | Alkylpyrazines (e.g., 2,5(6)-Dimethylpyrazine, 2,3,5-trimethylpyrazine) | Typically occurs under thermal processing; peptide structure influences pyrazine formation. nih.govmdpi.com |

| Claisen Condensation | Ethyl oxalyl chloride and 2-acetylpyrazine | Substituted pyrazinoylpropanoates (e.g., this compound) | Performed under basic conditions. vulcanchem.com |

| Chemoenzymatic Synthesis | L-Threonine, Acetaldehyde | Alkylpyrazines (e.g., 3-ethyl-2,5-dimethylpyrazine) | Involves enzymatic production of aminoacetone from L-threonine, followed by chemical condensation. nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives, including β-keto esters like Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, is a cornerstone of their application. While traditional methods like the Claisen condensation are well-established, current research is focused on developing more efficient, sustainable, and versatile synthetic routes.

One of the most promising advancements is the adoption of continuous-flow systems . This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and greater scalability. Research into the enzymatic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters in continuous-flow microreactors has demonstrated the potential of this approach. researchgate.netrsc.org These systems can lead to higher yields in shorter reaction times and often utilize greener solvents, aligning with the principles of sustainable chemistry. researchgate.net The application of flow chemistry to the synthesis of pyrazole (B372694) derivatives has also been explored, showcasing its potential for constructing heterocyclic scaffolds with high efficiency and regioselectivity. mdpi.com Future work will likely focus on adapting these flow methodologies for the direct C-acylation of pyrazines to produce β-keto esters like this compound.

Another area of active research is the development of novel catalytic methods . While palladium-catalyzed cross-coupling reactions are known, the exploration of more abundant and less toxic metal catalysts, such as manganese, is gaining traction for the synthesis of pyrazines via dehydrogenative coupling routes. nih.gov Furthermore, methods for synthesizing β-keto esters from ketones using reagents like ethyl chloroformate are being refined to improve yields and substrate scope, which could be adapted for pyrazine-containing ketones. nih.gov

Future synthetic explorations may also involve:

Photochemical methods: Utilizing light to drive reactions can offer unique reactivity and selectivity. The photochemical synthesis of pyrazolines and pyrazoles from tetrazoles in flow conditions highlights the potential of this energy source in heterocyclic chemistry. mdpi.com

Biocatalysis: The use of enzymes, as demonstrated in the synthesis of pyrazinamide derivatives, offers high selectivity and mild reaction conditions. researchgate.net Exploring novel enzymes for the synthesis of this compound could provide a highly sustainable manufacturing route.

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Advantages | Challenges/Future Scope |

|---|---|---|

| Traditional Batch Synthesis | Well-established, versatile for many substrates. | Often requires harsh conditions, long reaction times, and can generate significant waste. |

| Continuous-Flow Synthesis | High efficiency, excellent process control, improved safety, and scalability. researchgate.netmdpi.com | Requires specialized equipment; optimization of reaction parameters for specific substrates like this compound is needed. |

| Novel Catalysis | Potential for lower costs, reduced toxicity (e.g., using earth-abundant metals), and improved reaction scope. nih.gov | Catalyst discovery and development; ensuring high yields and selectivity for the target compound. |

| Biocatalysis/Photochemistry | Environmentally friendly, high selectivity, mild reaction conditions. researchgate.netmdpi.com | Identifying suitable enzymes or photocatalysts; scaling up photochemical reactions can be challenging. |

Advanced Applications in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. pharmablock.commdpi.com this compound, with its reactive β-keto ester functionality, is a valuable building block for creating more complex molecules with therapeutic potential.

A significant area of research is the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The pyrazine moiety is frequently used in kinase inhibitors, where its nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in the kinase's hinge region. pharmablock.comnih.gov Research has shown that pyrazine-based compounds can be potent inhibitors of kinases like TrkA, which is implicated in tumor growth and pain. nih.govrsc.org Furthermore, derivatives of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine have been synthesized and identified as dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. frontiersin.org this compound can serve as a starting material for the synthesis of such complex heterocyclic systems.

Another emerging application is in the development of antiviral agents . The COVID-19 pandemic spurred intense research into new antiviral drugs. Pyrazine-based conjugates have been designed and synthesized, with some showing promising activity against SARS-CoV-2. nih.gov Additionally, pyrazinoic acid C-nucleosides, which can be synthesized from intermediates like ethyl 3,5-dichloro-6-(β-d-ribofuranosyl)pyrazine-2-carboxylate, have been evaluated for their antiviral properties. nih.gov The structural similarity of this compound to these precursors makes it a candidate for derivatization into novel antiviral compounds.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of molecules derived from this compound to optimize their potency and selectivity for specific biological targets. doaj.org

Hybrid molecules: Combining the pyrazine scaffold with other pharmacophores to create hybrid drugs with dual or complementary modes of action. mdpi.com

Targeted drug delivery: Incorporating pyrazine-based compounds into larger systems for targeted delivery to diseased cells, potentially reducing side effects.

Development of New Materials with Pyrazine-Based Scaffolds

The unique electronic properties of the pyrazine ring, being more electron-deficient than benzene (B151609), make it an attractive component for advanced materials. nih.govacs.org Research is moving beyond traditional applications to create novel materials with tailored optical, electronic, and structural properties.

A key area of development is in luminescent materials . Pyrazine derivatives are being incorporated into organic photoluminescent (PL) materials due to their ability to induce red-shifted and enhanced emissions compared to their benzene-based counterparts. nih.govacs.org This is attributed to the lower energy gap between the HOMO and LUMO in pyrazinyl compounds. nih.gov Researchers have synthesized bis(benzofuro)[2,3-b:2′,3′-e]pyrazines that exhibit mechanochromic luminescence, where their color changes in response to mechanical stimuli, making them suitable for applications in sensors and memory devices. rsc.org

Metal-Organic Frameworks (MOFs) are another exciting frontier. These are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Pyrazine-based ligands are used to construct MOFs with diverse architectures and functionalities. researchgate.netacs.org For instance, pyrazine-based iron MOFs have been developed as efficient catalysts for Fenton-like processes in wastewater treatment. researchgate.net Other pyrazine-containing MOFs have been investigated for gas storage and delivery, including the controlled release of carbon monoxide for therapeutic applications. acs.org The potential of pyrazine-based conductive MOFs as electrode materials for lithium-ion batteries is also being actively explored. researchgate.net

The development of electronic materials is also a significant research direction. The introduction of a pyrazine ring into organic molecules can lower the HOMO and LUMO energy levels, improving their air stability and electron injection capabilities. documentsdelivered.com This makes them promising candidates for n-type organic field-effect transistors (OFETs). documentsdelivered.com Pyrazine derivatives conjugated with electron-donating groups are also being synthesized and characterized as potential hole-transporting layer (HTL) materials in electronic devices. researchgate.net

Table 2: Emerging Applications of Pyrazine-Based Materials

| Material Type | Key Properties | Potential Applications |

|---|---|---|

| Luminescent Materials | Red-shifted and enhanced photoluminescence nih.govacs.org, Mechanochromism rsc.org | Organic Light-Emitting Diodes (OLEDs), Fluorescent Sensors, Security Inks, Memory Devices |

| Metal-Organic Frameworks (MOFs) | High porosity, Tunable structure, Catalytic activity, Gas storage capacity researchgate.netacs.org | Catalysis, Gas Separation and Storage, Drug Delivery, Battery Electrodes researchgate.net |

| Electronic Materials | Good electron affinity, Air stability, Charge transport properties documentsdelivered.com | Organic Field-Effect Transistors (OFETs) documentsdelivered.com, Solar Cells rsc.org, Hole Transporting Layers (HTLs) researchgate.net |

In-depth Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials. For this compound and its derivatives, in-depth computational studies are paving the way for more targeted and efficient research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are being employed to build mathematical models that correlate the chemical structure of pyrazine derivatives with their biological activities or physical properties. researchgate.netsemanticscholar.orgijournalse.org These models, often developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), can predict the antiproliferative activity or even the odor thresholds of new pyrazine compounds before they are synthesized. researchgate.netijournalse.org

Molecular docking is another powerful computational technique used extensively in drug discovery. It simulates the binding of a ligand (a potential drug molecule) to the active site of a target protein. This allows researchers to predict the binding affinity and orientation of pyrazine-based inhibitors, providing insights into the molecular interactions that govern their biological activity. doaj.orgresearchgate.netnih.gov For example, docking studies have been used to understand how pyrazine-based TrkA inhibitors bind to the kinase domain and to guide the design of new derivatives with improved potency. nih.govrsc.org

Density Functional Theory (DFT) calculations are used to investigate the electronic structure and properties of pyrazine derivatives. researchgate.netijournalse.org These calculations can determine parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the optical and electronic properties of materials for applications in optoelectronics. nih.gov DFT can also be used to predict the reactivity of molecules, helping to guide the design of new synthetic routes.

The integration of these computational methods allows for a "predictive design" approach. By modeling the properties and interactions of virtual compounds based on the this compound scaffold, researchers can prioritize the synthesis of candidates with the highest probability of success, whether for a specific biological target or a material with desired characteristics. This significantly reduces the time and resources required for experimental work.

常见问题

Q. What are the common synthetic routes for preparing ethyl 3-(2-pyrazinyl)-3-oxopropanoate?

this compound is typically synthesized via condensation reactions. A representative method involves reacting dilithiomonoethylmalonate with 2-pyrazinylcarbonyl chloride under cryogenic conditions (e.g., −78°C) to form the β-ketoester intermediate . Alternatively, transition-metal-free cross-dehydrogenative coupling (CDC) protocols at low temperatures (e.g., 0–25°C) can yield derivatives of ethyl 3-oxopropanoate by coupling malonate esters with heteroaromatic substrates like pyrazine . Key reagents include:

- Dilithiomonoethylmalonate for nucleophilic acyl substitution.

- Selectfluor® or ZnCl₂ for electrophilic activation in CDC reactions.

- Ethanol or diethyl ether as solvents.

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and pyrazinyl protons (δ ~8.5–9.5 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1740–1745 cm⁻¹ (ester C=O) and ~1660–1670 cm⁻¹ (β-keto carbonyl) .

- HRMS : Molecular ion peaks matching the molecular formula C₉H₁₀N₂O₃ (theoretical mass: 194.192 g/mol) .

Q. What are the typical applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

- Heterocycle Synthesis : Condensation with guanidine or thiourea yields pyrazine-fused pyrimidinones or thiazoles, which are pharmacologically relevant scaffolds .

- Multi-Step Functionalization : The β-ketoester moiety undergoes Claisen-Schmidt condensations with aryl aldehydes to form α,β-unsaturated ketones .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrazinyl-substituted β-ketoesters?

Yields depend on:

- Electrophile Reactivity : 2-Pyrazinylcarbonyl chloride reacts sluggishly compared to phenyl analogs. Using ZnCl₂ as a Lewis acid improves electrophilicity .

- Temperature Control : Cryogenic conditions (−78°C) minimize side reactions during malonate acylation .

- Workup Strategies : Purification via flash chromatography (e.g., petroleum ether:ethyl acetate gradients) enhances purity .

Q. What analytical methods resolve contradictions in reported reaction outcomes?

Discrepancies in yield or selectivity (e.g., vs. 14) require:

- Kinetic Studies : Monitoring reaction progress via HPLC or TLC to identify intermediate degradation.

- Computational Modeling : DFT calculations to compare activation energies of competing pathways (e.g., CDC vs. nucleophilic substitution).

- Isotopic Labeling : Using ¹³C-labeled malonates to trace regioselectivity in coupling reactions .

Q. How does the pyrazinyl group influence the compound’s reactivity in medicinal chemistry applications?

The pyrazinyl ring:

- Enhances Metabolic Stability : Nitrogen-rich heterocycles reduce oxidative metabolism in vivo .

- Modulates Solubility : Polar pyrazinyl groups improve aqueous solubility compared to phenyl analogs, critical for pharmacokinetics .

- Enables Targeted Interactions : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase inhibitors) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。